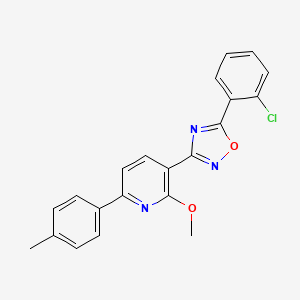
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
作用機序
The exact mechanism of action of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory. This compound has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. This compound has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and manipulate in the laboratory. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the research and development of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole. One potential direction is the synthesis of new derivatives of this compound with improved properties, such as higher solubility, stability, and bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in the development of new materials for organic electronics and energy storage devices is an area of active research.
合成法
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-chlorobenzonitrile, 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of phosphorus oxychloride, followed by reaction with sodium methoxide. Another method involves the reaction of 2-chlorobenzonitrile, 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid, and hydroxylamine hydrochloride in the presence of triethylamine, followed by reaction with sodium methoxide.
科学的研究の応用
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of conjugated polymers with high charge carrier mobility and stability. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes and solar cells. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
5-(2-chlorophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZYIHKTHWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

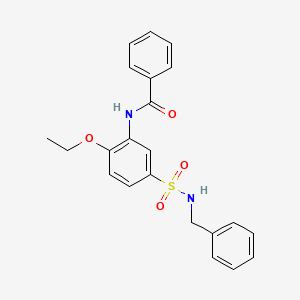
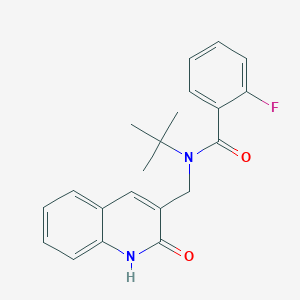
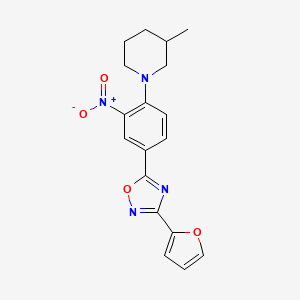

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
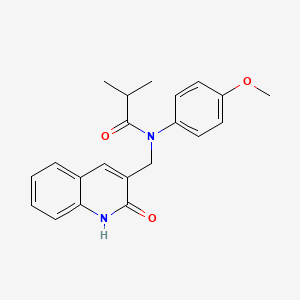
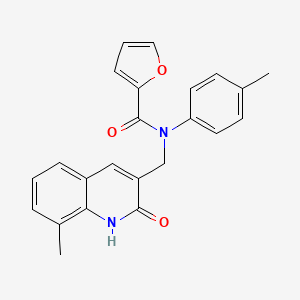



![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

